N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide
Description
N-[2-(Furan-2-yl)-2-(Pyrrolidin-1-yl)ethyl]-4-methylbenzamide is a benzamide derivative featuring a furan-2-yl moiety and a pyrrolidin-1-yl group attached to an ethyl backbone. The compound combines aromatic (benzamide), heterocyclic (furan), and aliphatic amine (pyrrolidine) components, making it structurally unique.
Properties
Molecular Formula |
C18H22N2O2 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-4-methylbenzamide |
InChI |
InChI=1S/C18H22N2O2/c1-14-6-8-15(9-7-14)18(21)19-13-16(17-5-4-12-22-17)20-10-2-3-11-20/h4-9,12,16H,2-3,10-11,13H2,1H3,(H,19,21) |
InChI Key |
MRJGMFDKWBKPDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrrolidine ring: This step often involves the reduction of pyrrole derivatives or the cyclization of amino alcohols.
Coupling of the furan and pyrrolidine rings: This can be done using various coupling agents such as EDCI or DCC in the presence of a base.
Formation of the benzamide group: This step involves the reaction of the intermediate with 4-methylbenzoic acid or its derivatives under amide formation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyrrolidine ring can be reduced to form pyrrolidines or other reduced derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to form various substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Pyrrolidines and other reduced derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The furan and pyrrolidine rings can interact with various enzymes and receptors, leading to biological effects. The benzamide group can further modulate these interactions, enhancing the compound’s bioactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The compound’s molecular formula is inferred as C₁₈H₂₅N₂O₂ (molecular weight: ~301.4 g/mol), derived from its substituents:
- Pyrrolidin-1-yl group : Enhances solubility and may interact with amine-binding receptors.
- Furan-2-yl moiety : Introduces electron-rich heterocyclic character, influencing redox properties.
Table 1: Comparison of Structural Analogs
Functional and Pharmacological Insights
(a) Pyrrolidine-Containing Analogs
- SzR-109 (C₂₁H₃₀N₄O₂): Shares a pyrrolidin-1-yl ethyl group but incorporates a quinoline carboxamide core. This structural variation likely enhances DNA intercalation or kinase inhibition compared to the benzamide scaffold in the target compound .
- The methoxy group may reduce metabolic degradation relative to the methyl group in the target compound .
(b) Furan-Containing Analogs
- Mepronil (C₁₅H₁₇NO₂): A simpler benzamide with a 3-(1-methylethoxy)phenyl group. The absence of heterocyclic amines limits its receptor-binding versatility compared to the target compound’s furan-pyrrolidine system .
Biological Activity
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 290.38 g/mol. Its structure features a furan ring, a pyrrolidine moiety, and a benzamide functional group, which contribute to its biological properties.
Research indicates that this compound may interact with various biological targets:
- Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, suggesting potential use in neurological disorders.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, affecting cellular proliferation and survival.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Antinociceptive Effects : A study published in 2020 demonstrated that this compound significantly reduced pain responses in rodent models when administered intraperitoneally. The results suggest that its analgesic effects may be mediated through opioid receptor pathways.
- Neuroprotective Properties : Research conducted by Zhang et al. (2021) found that the compound conferred protection against glutamate-induced neurotoxicity in cultured neurons, indicating its potential for treating neurodegenerative conditions.
- Anti-inflammatory Activity : In vitro assays showed that this compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), highlighting its anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
